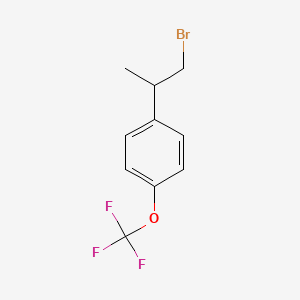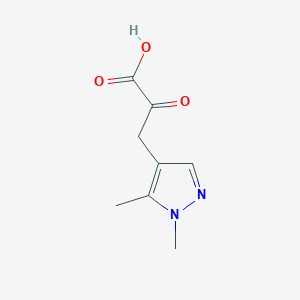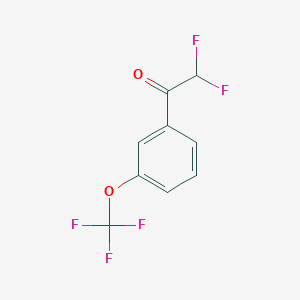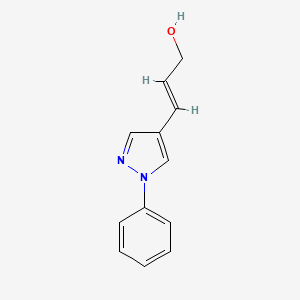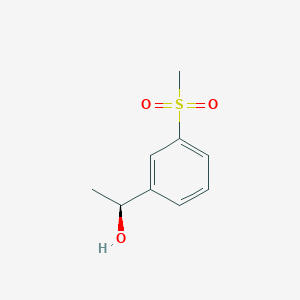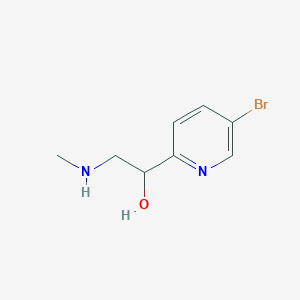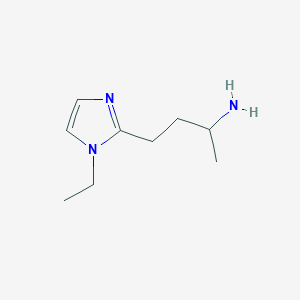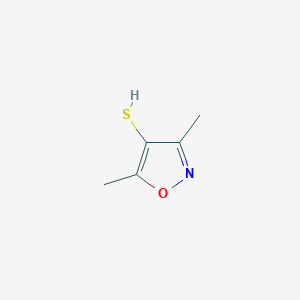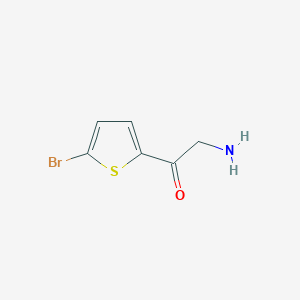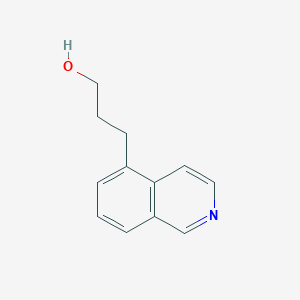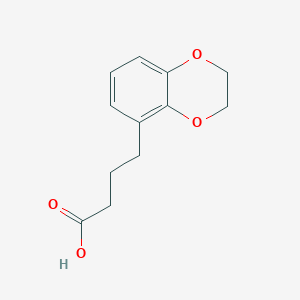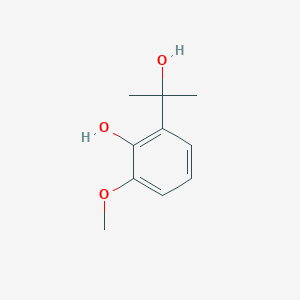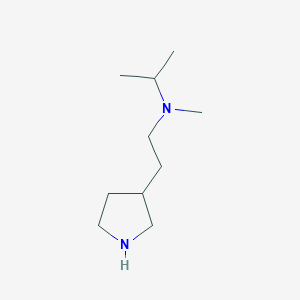
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the alkylation of pyrrolidine with 2-bromo-N-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amines depending on the nucleophile used.
科学的研究の応用
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For example, it may interact with opioid receptors, modulating pain perception and other physiological responses .
類似化合物との比較
Similar Compounds
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound is a κ-opioid receptor antagonist with high affinity for human, rat, and mouse receptors.
N-Methyl-2-pyrrolidone: An organic compound used as a solvent in various industrial applications.
Uniqueness
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features, including the pyrrolidine ring and the propan-2-amine backbone. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC名 |
N-methyl-N-(2-pyrrolidin-3-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)7-5-10-4-6-11-8-10/h9-11H,4-8H2,1-3H3 |
InChIキー |
SLPOKKLAAMVDCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


